molecular formula C18H21NOS B2551274 N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049574-09-5

N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2551274
CAS No.: 1049574-09-5
M. Wt: 299.43
InChI Key: ZKYQSKBSFPNOLY-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound with the CAS Number 1049574-09-5 . It has a molecular formula of C18H21NOS and a molecular weight of 299.4 g/mol . This compound is classified as a carboxamide derivative, incorporating both a thiophene heterocycle and a benzyl moiety, structural features commonly investigated in medicinal and agricultural chemistry for their potential bioactivity . While specific biological data for this compound is not available in the public domain, its molecular structure shares characteristics with other thiophene-carboxamide compounds that have been researched for various biological activities. For instance, related compounds have shown promising antibacterial efficacy against resistant bacterial strains and significant fungicidal activity in agricultural research . The presence of the carboxamide bond is of significant interest in biological systems due to its stability and is a key scaffold in many pharmacologically active molecules . This combination of structural elements makes this compound a potentially valuable compound for hit-to-lead optimization in drug discovery, agrochemical development, and as a building block in synthetic chemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14-6-8-15(9-7-14)13-19-17(20)18(10-2-3-11-18)16-5-4-12-21-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYQSKBSFPNOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopentanecarboxylic acid, which undergoes a series of reactions including esterification, amidation, and substitution to introduce the 4-methylbenzyl and thiophen-2-yl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Melting points in analogous compounds correlate with substituent electronic and steric profiles:

  • 2a (phenylamino): High melting point (166°C) due to hydrogen bonding from -CONH₂ and planar aromatic stacking.
  • 2b (4-methylphenylamino): Reduced melting point (120°C) as methyl groups disrupt crystal packing.
  • 2c (4-methoxyphenylamino): Further melting point decline (90–93°C) due to methoxy-induced solubility or reduced symmetry .

For the target compound:

  • The thiophen-2-yl group may lower melting points relative to phenylamino analogs due to reduced symmetry and weaker π-π stacking (thiophene’s smaller aromatic system).
  • The N-(4-methylbenzyl) group increases lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability compared to -CONH₂ analogs.

Pharmacological Activity

While direct data on the target compound’s activity is unavailable, insights can be drawn from structurally distinct analogs:

  • Aminoalkylindoles (): Substituents like naphthoyl (bulky, lipophilic) confer cannabinoid receptor agonism, whereas methoxy or anthroyl groups abolish activity .
  • Cyclopentanecarboxamides (): Free -CONH₂ groups in 2a–2c could participate in hydrogen bonding with biological targets. The target’s benzyl group may shift binding modes due to steric bulk or altered hydrophobicity.

Research Implications and Data Analysis

  • Activity Predictions: Based on , the thiophene’s electronic profile may mimic naphthoyl’s efficacy in cannabinoid receptor binding, while the benzyl group could enhance CNS penetration .
  • Knowledge Gaps: Empirical data on solubility, stability, and receptor affinity for the target compound are critical for validating hypotheses derived from structural analogs.

Biological Activity

N-(4-methylbenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : N-[(4-methylphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
  • CAS Number : 1049574-09-5
  • Molecular Weight : 299.4 g/mol

This compound features a cyclopentanecarboxamide core with a 4-methylbenzyl and a thiophen-2-yl substituent, contributing to its unique chemical and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Starting Material : Cyclopentanecarboxylic acid.
  • Reactions :
    • Esterification
    • Amidation
    • Substitution to introduce the 4-methylbenzyl and thiophen-2-yl groups.

Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). This effect is thought to be mediated through the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with key molecular targets such as:

  • Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptors : It might modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.

These interactions could lead to altered cellular responses, contributing to its biological effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for development as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, supporting the compound's role as a potential anticancer therapeutic .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamideStructureModerate anticancer activity
N-(4-methylphenyl)-1-thiophen-2-ylcyclopentanecarboxamideStructureAntimicrobial properties

This compound exhibits unique biological properties compared to these similar compounds due to its specific structural features.

Q & A

Q. How to design a stability study for long-term storage?

  • Conditions : Store samples at –20°C, 4°C, and 25°C with controlled humidity (0%, 50%, 75% RH). Analyze degradation products monthly via HPLC .
  • Excipient Screening : Test antioxidants (e.g., BHT) or cryoprotectants (e.g., trehalose) to enhance shelf life .

Q. What in vitro models are suitable for evaluating neuroprotective potential?

  • Cell-Based Systems :
  • Primary Neurons : Treat with Aβ1–42 or glutamate to induce toxicity; measure cell viability via MTT assay .
  • SH-SY5Y Cells : Differentiate into dopaminergic neurons and assess protection against rotenone-induced apoptosis .

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